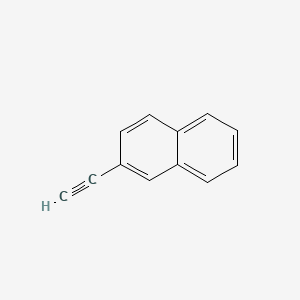

2-Ethynylnaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPFTLEVNQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-03-5 | |

| Record name | Naphthalene, 2-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183690 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-26-0, 123333-47-1 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Ethynylnaphthalene

Electrochemical Synthesis Approaches

Electrochemical methods provide a green and efficient alternative for the synthesis of 2-ethynylnaphthalene (B39655), utilizing electrons as the primary reagent. This approach often involves the reduction of a precursor molecule at a specific electric potential.

Cathodic Reduction of 2-(2,2-Dibromovinyl)naphthalene Precursors

A key electrochemical route to this compound involves the cathodic reduction of 2-(2,2-dibromovinyl)naphthalene. beilstein-journals.orgnih.gov This process is essentially an electrochemically modified Corey-Fuchs reaction. beilstein-journals.orgnih.govresearchgate.net The starting material, 2-(2,2-dibromovinyl)naphthalene, is subjected to electrolysis in a dimethylformamide (DMF) solution with a platinum cathode. beilstein-journals.orgnih.gov The reaction proceeds through the stepwise cleavage of the carbon-bromine bonds. beilstein-journals.org The first reduction step forms a vinyl bromide intermediate, and the subsequent reduction leads to the final product, this compound.

This method has been shown to produce this compound in high yields, with one study reporting an 80% yield after passing 3.0 Faradays of charge per mole of substrate. beilstein-journals.org The process is carried out in a divided cell under a nitrogen atmosphere at room temperature. beilstein-journals.org

Selective Formation of Terminal Alkynes under Controlled Potentials

A significant advantage of the electrochemical approach is the ability to control the reaction's outcome by adjusting the electrolysis parameters. beilstein-journals.org The selective formation of this compound is highly dependent on the applied potential and the supporting electrolyte used in the reaction. beilstein-journals.orgnih.gov

By setting the potential at -2.00 V (versus a saturated calomel (B162337) electrode) and using tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) as the supporting electrolyte, the reaction is directed towards the synthesis of the terminal alkyne, this compound. beilstein-journals.org Conversely, changing the potential to -2.20 V and using sodium perchlorate (B79767) (NaClO4) as the electrolyte favors the formation of 2-(bromoethynyl)naphthalene. beilstein-journals.org This demonstrates that 2-(bromoethynyl)naphthalene can be further reduced cathodically to yield this compound. beilstein-journals.orgresearchgate.netresearchgate.net The ability to fine-tune the reaction conditions to selectively produce the desired terminal alkyne makes this electrochemical method a versatile tool in organic synthesis. beilstein-journals.orgdigitellinc.com

Table 1: Electrochemical Synthesis of this compound

| Precursor | Method | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)naphthalene | Cathodic Reduction | Pt cathode, DMF, -2.00 V vs SCE, Et4NBF4 | 80% | beilstein-journals.org |

| 2-(2,2-Dibromovinyl)naphthalene | Cathodic Reduction | Au cathode, no acetic acid | 65% | researchgate.netresearchgate.net |

| 2-(Bromoethynyl)naphthalene | Cathodic Reduction | - | - | beilstein-journals.orgresearchgate.net |

This table summarizes the conditions and yields for the electrochemical synthesis of this compound from different precursors.

Radical and Catalytic Synthesis Pathways

Alternative synthetic routes to this compound involve radical reactions and palladium-catalyzed processes. These methods are widely used in organic synthesis for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely used method for synthesizing arylalkynes, including this compound. researchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 2-halonaphthalene, such as 2-bromonaphthalene, is coupled with a suitable alkyne. researchgate.net

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org Various palladium catalysts and ligands can be employed to optimize the reaction, with modern methods even allowing for copper-free conditions. researchgate.netorganic-chemistry.org The versatility and high efficiency of the Sonogashira reaction make it a cornerstone in the synthesis of conjugated organic molecules like this compound. researchgate.netresearchgate.net

Reaction of 2-Naphthyl Radical with Unsaturated Hydrocarbons

A high-temperature, gas-phase synthesis of this compound and its isomers can be achieved through the reaction of the 2-naphthyl radical with small unsaturated hydrocarbons. rsc.orgosti.gov This method is particularly relevant for understanding combustion processes and the formation of polycyclic aromatic hydrocarbons (PAHs). osti.govrsc.org

In a chemical microreactor at elevated temperatures (around 1300 K), the 2-naphthyl radical (C10H7•) reacts with allene (B1206475) (C3H4) and methylacetylene (C3H4). rsc.orgrsc.orgresearchgate.net The reaction mechanism involves the initial addition of the 2-naphthyl radical to the π-electron density of the unsaturated hydrocarbon. rsc.orgosti.govresearchgate.net This addition step has an entrance barrier of 8–14 kJ mol-1. rsc.orgosti.govresearchgate.net

Following the initial addition, the resulting radical intermediate undergoes isomerization through hydrogen shifts and ring closure. rsc.orgosti.gov The process terminates with the loss of a hydrogen atom, leading to the formation of aromatized products, including various C13H10 isomers such as 2-(prop-1-yn-1-yl)naphthalene and 2-(prop-2-yn-1-yl)naphthalene. rsc.orgosti.govrsc.org This radical addition pathway provides a unique method for generating alkynylnaphthalenes in specialized high-temperature environments.

Table 2: Radical and Catalytic Synthesis of this compound

| Reactants | Method | Key Conditions | Products | Reference |

|---|---|---|---|---|

| 2-Halonaphthalene + Terminal Alkyne | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | This compound | researchgate.netwikipedia.org |

| 2-Naphthyl Radical + Allene/Methylacetylene | High-Temperature Radical Addition | ~1300 K, chemical microreactor | C13H10 isomers (including alkynylnaphthalenes) | rsc.orgosti.gov |

This table outlines the key features of radical and catalytic pathways for synthesizing this compound and related compounds.

Acetylene (B1199291) Addition to 2-Naphthalenyl Radical

The synthesis of this compound can be achieved through the addition of acetylene to the 2-naphthalenyl radical (C₁₀H₇•). This reaction is a key step in understanding the growth of polycyclic aromatic hydrocarbons (PAHs). osti.govuhmreactiondynamics.org

In simulated combustion-like conditions, the reaction between 2-naphthalenyl radicals and acetylene has been shown to produce this compound. uhmreactiondynamics.org Experimental evidence, gathered by probing the reaction products using photoionization mass spectrometry, confirms the formation of 1- and 2-ethynylnaphthalenes (C₁₂H₈) from the reaction of 1- and 2-naphthyl radicals with acetylene, respectively. uhmreactiondynamics.org Theoretical models predict that at 1500 K, the reaction of the 2-naphthalenyl radical with acetylene predominantly yields this compound. researchgate.net This is followed by the formation of acenaphthylene, which is mainly generated through the isomerization of the 2-naphthalenyl radical to the 1-naphthalenyl radical. researchgate.net

At temperatures relevant to combustion, the formation of this compound is the dominant pathway, occurring through a simple hydrogen atom elimination from the attached ethenyl group. acs.orgresearchgate.netnih.gov This contrasts with pathways that might lead to larger PAHs like anthracene (B1667546) and phenanthrene (B1679779), which are found to be less significant under these conditions. acs.orgnih.gov Studies have shown that the direct formation of these three-ring PAHs from the 2-naphthalenyl radical and acetylene only accounts for a small percentage of the total product yield at high temperatures. acs.orgnih.gov

However, at lower temperatures, around 800 K, theoretical calculations suggest that the addition of acetylene to the 2-naphthalenyl radical can lead to the formation of phenanthrene and anthracene. rsc.orgmit.edu Experimental measurements under these conditions have indeed detected significant quantities of these C₁₄H₁₀ isomers alongside this compound. mit.eduresearchgate.net The competition between the formation of this compound (via β-scission) and the formation of larger PAHs is highly sensitive to temperature. rsc.org

The reaction can be summarized by the following equation: C₁₀H₇• + C₂H₂ → C₁₂H₈ + H• uhmreactiondynamics.org

| Reactant | Product | Conditions | Significance |

| 2-Naphthalenyl Radical (C₁₀H₇•) + Acetylene (C₂H₂) | This compound (C₁₂H₈) | High Temperatures (e.g., 1500 K) | Dominant product in combustion-like environments. researchgate.net |

| 2-Naphthalenyl Radical (C₁₀H₇•) + Acetylene (C₂H₂) | Phenanthrene/Anthracene (C₁₄H₁₀) | Lower Temperatures (e.g., 800 K) | Demonstrates temperature-dependent reaction pathways. rsc.orgmit.edu |

Site-Selective Decarbonylative Annulation Strategies

Recent advancements in synthetic organic chemistry have introduced site-selective decarbonylative annulation as a method for synthesizing substituted naphthalenes, including derivatives that could be conceptually related to this compound's core structure. A palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes provides a novel route to construct the naphthalene (B1677914) skeleton. rsc.orgresearchgate.net

This method utilizes carboxylic acids as synthons for intramolecular cycloadditions through a decarbonylative C-C bond cleavage. rsc.orgresearchgate.net The reaction proceeds through a sequential C-C/C-H bond activation and a highly regioselective alkyne insertion, which is facilitated by cluster catalysis. rsc.orgresearchgate.net While this specific methodology directly producing this compound is not detailed, the strategy's success with π-extended terminal alkynes, such as this compound itself as a reactant, highlights its potential for creating complex naphthalene derivatives. rsc.org For instance, the reaction of certain carboxylic acids with this compound can produce cyclized products in good yields. rsc.org

This approach offers high functional group tolerance and is scalable, demonstrating its practicality in organic synthesis. rsc.orgresearchgate.net The core transformation involves the coupling of a carboxylic acid with a terminal alkyne, with the loss of carbon monoxide, to form a substituted naphthalene.

| Reactants | Catalyst | Product Type | Key Features |

| Carboxylic Acid + Terminal Alkyne | Palladium complex | Substituted Naphthalene | Site-selective, decarbonylative, C-C/C-H activation. rsc.orgresearchgate.net |

Formation in High-Temperature and Extreme Environments

Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanisms in Combustion

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a fundamental process for the formation and growth of PAHs in high-temperature environments like combustion flames. osti.govuhmreactiondynamics.org This mechanism involves the sequential reaction of an aromatic radical with acetylene molecules. osti.gov

In the context of naphthalene, the HACA mechanism was traditionally thought to lead to the formation of three-ring PAHs like phenanthrene and anthracene. osti.gov However, experimental and theoretical studies have provided compelling evidence that for the naphthalenyl radical, the HACA mechanism can terminate with the formation of ethynylnaphthalenes. osti.govuhmreactiondynamics.org Specifically, the reaction of the 2-naphthalenyl radical with acetylene under combustion-like conditions (e.g., 1000 K and 300 Torr) primarily forms this compound. acs.orgresearchgate.netnih.gov

The process begins with the abstraction of a hydrogen atom from a naphthalene molecule to form a naphthalenyl radical. This radical then reacts with acetylene. For the 2-naphthalenyl radical, the subsequent elimination of a hydrogen atom leads to the formation of this compound. acs.orgnih.gov This pathway is often more favorable than the addition of a second acetylene molecule that would be required to form a third aromatic ring. acs.orgnih.gov In fact, at temperatures between 1000-2000 K, the HACA-type synthesis of anthracene and phenanthrene from naphthalene accounts for only 3-6% of the total product yield. acs.orgnih.gov The dominant products are cyclopentafused PAHs and ethynylnaphthalenes. acs.orgnih.gov

| Environment | Mechanism | Key Intermediate | Primary Product from 2-Naphthyl |

| Combustion | HACA | 2-Naphthalenyl Radical | This compound acs.orgresearchgate.netnih.gov |

Gas-Phase Mechanisms in Interstellar and Planetary Atmospheres

The formation of complex organic molecules, including PAHs like this compound, is not limited to high-temperature terrestrial environments. Gas-phase reactions in the interstellar medium (ISM) and the atmospheres of planets and their moons, such as Saturn's moon Titan, can also lead to their synthesis. acs.orgosti.gov

While the high temperatures of combustion are absent, low-temperature pathways can be efficient. For instance, reactions involving the ethynyl (B1212043) radical (C₂H) are crucial. acs.org One proposed low-temperature route to 1- or this compound involves the reaction of styrene (B11656) with the ethynyl radical. A sequence of two C₂H additions can lead to the closure of a second aromatic ring. acs.org These reactions are predicted to have no entrance barriers and to be highly exoergic, making them viable even at the very low temperatures of the ISM or Titan's atmosphere. acs.org

Furthermore, reactions of aryl radicals, such as the 2-naphthyl radical, with small unsaturated hydrocarbons like allene and methylacetylene can also contribute to molecular growth in these environments. rsc.org These reactions can proceed through initial addition of the radical to the hydrocarbon, followed by isomerization and hydrogen atom loss, leading to the formation of substituted naphthalenes. rsc.org While the direct formation of this compound via these specific pathways is not the primary focus of the cited research, the underlying principles of radical-mediated addition and rearrangement are relevant.

| Environment | Proposed Reactants | Product | Significance |

| Interstellar Medium/Planetary Atmospheres | Styrene + 2 x C₂H | 1- or this compound | Viable low-temperature formation route with no entrance barrier. acs.org |

Mechanistic Investigations of 2 Ethynylnaphthalene Reactivity

Bioreactivity and Enzyme Interaction Mechanisms

The interaction of 2-ethynylnaphthalene (B39655) with biological systems, particularly cytochrome P450 (CYP) enzymes, has been a key area of mechanistic study. These investigations reveal 2EN's capacity to act as a potent inhibitor through various mechanisms, often involving metabolic activation.

Mechanism-Based Inhibition of Cytochrome P450 Enzymes (e.g., CYP2B4, CYP2B1, CYP1A1, CYP1A2)

This compound is recognized as an effective mechanism-based inhibitor of several cytochrome P450 enzymes. This class of inhibitors, often termed "suicide inhibitors," requires metabolic activation by the target enzyme itself to exert their inhibitory effect, leading to a time-dependent decrease in enzymatic activity. 2EN has been shown to irreversibly bind to the protein moiety of various CYP isoforms, including rat CYP2B1, rat CYP1A1, rat CYP1A2, and rabbit CYP1A2, with binding stoichiometries ranging from approximately 0.5 to 1.3 nanomoles of adduct per nanomole of P450 nih.gov. It is also a potent mechanism-based inhibitor of the 7-ethoxycoumarin (B196162) O-deethylase activity of CYP2B4 nih.govrti.org. Furthermore, studies indicate that 2EN interacts with CYP2A13 and CYP2A6, inducing Type I binding spectra, suggesting a direct interaction with the enzyme's active site, often with enhanced spectral changes compared to its parent compound acs.orgosti.govresearchgate.net.

| CYP Enzyme | Inhibition Type | Kinetic Parameters (Approximate) |

| CYP2B4 | Mechanism-based inhibition (reversible and irreversible components) | kinact ≈ 0.2/min, Kiinact ≈ 0.5 μM nih.gov |

| CYP2B1 | Mechanism-based inhibition (irreversible binding to apoprotein) | Not specified in provided snippets |

| CYP1A1 | Mechanism-based inhibition (irreversible binding to apoprotein) | Not specified in provided snippets |

| CYP1A2 | Mechanism-based inhibition (irreversible binding to apoprotein) | Not specified in provided snippets |

| CYP2A13 | Type I binding spectra (enhanced ΔAmax/Ks) | Enhanced interaction acs.orgosti.govresearchgate.net |

| CYP2A6 | Type I binding spectra (enhanced ΔAmax/Ks) | Enhanced interaction acs.orgosti.govresearchgate.net |

Formation of Reactive Metabolites and Covalent Modification of Apoproteins

The inactivation of CYP enzymes by this compound is mechanistically linked to the formation of reactive metabolites. Upon enzymatic catalysis, 2EN is converted into a highly reactive intermediate, identified as 2-naphthylacetic acid nih.gov. This intermediate then covalently modifies the apoprotein (the protein portion of the enzyme), leading to irreversible inactivation nih.govnih.govgoogle.com.na. Unlike some other mechanism-based inhibitors that may modify the heme prosthetic group, 2EN and similar acetylenic compounds primarily target the protein moiety nih.govgoogle.com.na. This covalent modification renders the protein unable to perform its oxygenation function nih.gov. The process involves metabolic activation by the enzyme itself, where the generated reactive species then irreversibly binds to the active site, effectively sequestering the enzyme nih.govmdpi.com.

Characterization of Reversible and Irreversible Enzyme Inhibition Components

This compound exhibits a dual mode of inhibition, comprising both irreversible inactivation and a reversible component nih.govrti.orgnih.gov. The irreversible inactivation is a hallmark of mechanism-based inhibitors, occurring through time-dependent metabolic activation and subsequent covalent adduct formation with the enzyme nih.gov. The reversible component, however, presents an unusual characteristic: its degree of inhibition is not solely determined by the inherent enzyme-inhibitor interaction but is significantly influenced by the size of the substrate used to assay the enzyme's residual activity nih.govnih.gov.

This substrate-dependent reversible inhibition suggests complex interactions within the CYP active site. For instance, substrates with a single aromatic ring are not effectively reversibly inhibited by 2EN. In contrast, substrates with two fused rings are competitively inhibited, while larger substrates experience non-competitive inhibition, with greater degrees of inhibition observed due to their inability to co-bind with 2EN in the active site nih.govnih.gov. The kinetic parameters for the irreversible inactivation component are reported to be similar across studies, with kinact values around 0.2 min-1 and Kiinact values around 0.5 μM nih.gov.

| Substrate Type | Reversible Inhibition Effect | Mechanistic Implication |

| Single aromatic ring | Not an effective inhibitor | Implies less steric hindrance or unfavorable co-binding with 2EN. |

| Two fused rings | Competitive inhibition | Suggests competitive binding within the active site. |

| Larger substrates | Non-competitive inhibition | Greater inhibition observed, consistent with steric hindrance preventing co-binding of 2EN and substrate simultaneously. |

Structure–Function Relationships in P450 Interactions

The structure of this compound dictates its potent interaction with CYP enzymes, particularly through its ethynyl (B1212043) group. The ethynyl substitution on the naphthalene (B1677914) core enhances its ability to induce Type I binding spectra with certain P450s, such as CYP2A13, indicating a favorable interaction with the enzyme's active site acs.orgosti.govresearchgate.net. Molecular docking studies further support this, correlating ligand-interaction energies with the induction of these binding spectra acs.orgosti.gov. The mechanism-based inactivation, a key aspect of its structure-function relationship, relies on the ethynyl group's susceptibility to metabolic activation. This activation generates a reactive species capable of covalent modification of specific amino acid residues within the enzyme's apoprotein, a process observed with similar acetylenic compounds that target residues like Thr302 in CYP2B1 nih.gov. These findings highlight how the molecular architecture of 2EN facilitates its metabolic activation and subsequent irreversible binding, thereby conferring its potent inhibitory activity.

Cycloaddition and Cyclopropanation Mechanisms

Beyond its biological interactions, this compound and related arylethynes are subjects of interest in synthetic organic chemistry, particularly in the context of advanced cycloaddition reactions facilitated by photoredox catalysis and nano-confinement.

Photoredox [4+2] Cycloaddition Reactions in Nano-confinement

Recent advancements have demonstrated the capability of utilizing photoredox catalysis within nano-confinement environments to achieve unique and selective cycloaddition reactions, including [4+2] cycloadditions involving arylethynes similar to this compound chemrxiv.orgchemrxiv.orgresearchgate.net. These reactions leverage water-soluble supramolecular cavities or nanocages to control the proximity and orientation of reactive molecules, leading to selectivities and reaction pathways not achievable in bulk solution chemrxiv.orgchemrxiv.orgnsf.gov.

In such systems, arylethynes can undergo radical-mediated intermolecular [4+2] photocycloaddition reactions. The confinement within specific nanocavities, such as a cup-shaped nanocage, can bury the alkyne moieties towards a particular pore, thereby driving novel proximity-induced cycloaddition products chemrxiv.orgchemrxiv.org. This confinement effect is crucial for controlling product selectivity, contrasting with reactions that occur in bulk solution or within differently shaped nanocavities chemrxiv.orgchemrxiv.org. Photoredox catalysis, often employing visible light and photocatalysts, plays a pivotal role by generating the necessary radical intermediates for these transformations chemrxiv.orgchemrxiv.orgresearchgate.net. While specific studies detailing this compound's direct participation in these nano-confinement reactions are not detailed here, the principles apply to arylethynes and naphthyl acetylenes, showcasing the potential of such methodologies for controlled synthesis.

Polymerization Science and Conjugated Systems Derived from 2 Ethynylnaphthalene

Stereoregular Polymerization by Organometallic Catalysis

Organometallic catalysts, particularly those based on rhodium, have proven highly effective in achieving stereoregular polymerization of ethynylnaphthalene monomers, yielding polymers with well-defined helical architectures.

Rhodium complexes, such as [Rh(norbornadiene)Cl]2 in combination with triethylamine, are widely utilized for the stereoregular polymerization of 2-ethynylnaphthalene (B39655) derivatives mdpi.comresearchgate.netcurtin.edu.au. This catalytic system is known to promote head-to-tail polymerization, leading to highly stereoregular poly(phenylacetylene)s, a class to which poly(this compound) belongs nih.gov. The polymerization typically results in polymers with a cis-transoid structure, which is a prerequisite for the formation of helical conformations tandfonline.commdpi.com. The choice of solvent during polymerization can also influence the resulting polymer's properties, as observed with poly(this compound) which can exhibit different colors (yellow or red) depending on the solvent used, indicative of distinct helical states curtin.edu.au.

The introduction of substituents onto the naphthalene (B1677914) ring significantly impacts the helical structure of the resulting polymers, particularly the helical pitch. Methoxy (B1213986) groups, for instance, have been strategically placed at different positions (6, 7, and 8) of the this compound monomer to study their influence on the polymer's helical conformation mdpi.comnih.govmdpi.commdpi.comdntb.gov.uadntb.gov.ua. Research indicates that the position of the methoxy group plays a critical role in controlling the helical pitch in the solid state mdpi.comnih.govdntb.gov.ua. For example, poly(6-methoxy-2-ethynylnaphthalene) (P6MeO2EN) exhibits solvent-dependent colors (yellow or red), correlating with stretched and contracted helical structures, respectively mdpi.comnih.govdntb.gov.ua. In contrast, polymers derived from 7- and 8-methoxy-2-ethynylnaphthalene tend to form stretched helices, attributed to the considerable steric hindrance imposed by these substituents along the helical axis mdpi.comdntb.gov.ua. The relative unconstrained rotation of the 6-methoxynaphthyl moieties allows for less steric hindrance, facilitating different helical arrangements mdpi.comdntb.gov.ua.

The stereoregular nature and helical conformation of poly(this compound) derivatives in the solid state are typically confirmed through a combination of analytical techniques. Due to the common insolubility of these polymers in common organic solvents, characterization often relies on solid-state methods mdpi.comresearchgate.netnih.govmdpi.commdpi.comdntb.gov.ua. These include diffuse reflective ultraviolet–visible (UV–Vis) and Raman spectroscopies, X-ray diffraction (XRD), and solid-state 13C cross-polarization magic angle spinning (CPMAS) NMR spectroscopy mdpi.comnih.govdntb.gov.ua. Molecular mechanics calculations are also employed to elucidate and confirm the energetically optimized helical structures mdpi.comnih.govdntb.gov.ua. Studies on related poly(p-methylethynylbenzene) have also utilized X-ray and Electron Spin Resonance (ESR) techniques to investigate columnar formation and structural changes induced by solvent treatment tandfonline.com.

Structure-Property Relationships in Poly(this compound) Systems

The interplay between the polymer's structure, particularly the position of substituents and the resulting helical conformation, directly influences its electronic and spectroscopic properties.

The conjugation length within the polymer backbone is a critical determinant of its electronic and optical properties. While direct studies on the impact of substituent position on the conjugation length of poly(this compound) itself are less explicit in the provided results, general principles for ethynyl-substituted aromatic systems suggest that the ethynyl (B1212043) linkage extends the π-electron system nih.govresearchgate.net. An increase in the number of ethynyl-naphthalene repeat units in oligomers leads to a bathochromic shift in absorption and fluorescence spectra, indicating an extension of conjugation nih.gov. This suggests that the electronic properties, such as conductivity and optical absorption, are sensitive to the molecular architecture and the extent of π-electron delocalization, which can be indirectly influenced by substituent positions affecting planarity and inter-chain interactions.

Solvent environments play a significant role in influencing the conformation and spectroscopic characteristics of poly(this compound) systems. As noted, the polymerization solvent can dictate the helical conformation and thus the color of poly(6-methoxy-2-ethynylnaphthalene) mdpi.comdntb.gov.ua. For instance, polymerization in ethanol (B145695) versus toluene (B28343) can yield different helical forms (stretched vs. contracted), leading to distinct yellow and red colors, respectively mdpi.comdntb.gov.ua. Furthermore, these helical polymers can undergo transitions between stretched and contracted conformations in solution, a phenomenon termed Helix Oscillation (HELIOS), which is influenced by solvent and temperature acs.orgacs.org. The rate of these conformational changes can be modulated by the design of side-group structures, providing a means to tune the dynamic behavior of the polymer acs.orgacs.org. Solvent effects extend to spectroscopic responses, where solvent molecules can interact with the polymer's excited states, influencing emission energies and lifetimes core.ac.uk. Additionally, solvent treatment can induce crystallization in amorphous polymers, altering their solid-state morphology tandfonline.com.

Compound List

this compound

Poly(this compound)

Poly(6-methoxy-2-ethynylnaphthalene) (P6MeO2EN)

Poly(7-methoxy-2-ethynylnaphthalene) (P7MeO2EN)

Poly(8-methoxy-2-ethynylnaphthalene) (P8MeO2EN)

Poly(phenylacetylene) (PPA)

Poly(p-methylethynylbenzene)

Polyethynylbenzene

Advanced Spectroscopic Characterization and Computational Investigations

High-Resolution Rotational Spectroscopy Studies

The study of molecular structures and properties in interstellar environments relies heavily on precise spectroscopic data obtained through laboratory experiments. High-resolution rotational spectroscopy provides a powerful tool for this purpose, enabling the determination of accurate molecular constants essential for astronomical searches.

The rotational spectra of 2-ethynylnaphthalene (B39655) (2-ETN) were observed for the first time using a broadband Fourier-transform microwave spectrometer operating within the 2–8 GHz frequency region oup.comresearchgate.netarxiv.orgoup.cominstec.curesearchgate.net. This technique allows for the detailed analysis of molecular rotational transitions, providing insights into the molecule's structure and dynamics. The experimental spectra were meticulously assigned to identify specific rotational transitions, forming the basis for deriving fundamental spectroscopic parameters oup.comresearchgate.netarxiv.orgoup.cominstec.curesearchgate.net. The analysis involved identifying characteristic a-type transitions, which are crucial for determining the molecular geometry researchgate.net.

The laboratory measurements yielded accurate spectroscopic parameters, including rotational constants and dipole moment components, which are vital for predicting the molecule's spectral signature in astronomical observations oup.comresearchgate.netarxiv.orgoup.cominstec.curesearchgate.net. These derived parameters are in good agreement with theoretical predictions, enhancing their reliability for interstellar searches oup.comresearchgate.net. Specifically, the experimental data obtained for this compound has been used to facilitate searches in astronomical sources like the Taurus Molecular Cloud (TMC-1), where upper limits for its abundance have been established oup.comresearchgate.netarxiv.orgoup.cominstec.cu. The accurate spectroscopic constants are indispensable for identifying and quantifying such molecules in the vastness of space oup.comresearchgate.netarxiv.orgoup.cominstec.curesearchgate.net.

Table 1: Experimental Spectroscopic Constants for this compound

| Parameter | Value (MHz) | Uncertainty (1σ) |

| Rotational A | 575.98526 | 11 |

| Rotational B | 948.26618 | 22 |

| Rotational C | 943.57085 | 19 |

| Dipole Moment µa | 0.90 | - |

| Dipole Moment µb | 0.11 | - |

Note: Values are derived from analysis of experimental spectra. Theoretical calculations for comparison are also available oup.comresearchgate.net.

Quantum Chemical and Molecular Modeling Analyses

Quantum chemical methods and molecular modeling play a crucial role in complementing experimental spectroscopic data by providing theoretical insights into electronic structure, molecular interactions, energetics, and reaction pathways.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound and related systems nih.govacs.orgresearchgate.net. For instance, DFT calculations using functionals such as B3LYP, in conjunction with basis sets like 6-31G** or 6-311G(d,p), have been utilized to compute critical molecular properties, including polarizability tensor matrix elements and dipole moments nih.govacs.org. These calculations contribute to a deeper understanding of molecular interactions and electronic distribution, supporting the interpretation of experimental spectroscopic results and theoretical predictions oup.comnih.govacs.org.

Beyond DFT, other quantum chemical approaches, including semi-empirical methods and high-level ab initio calculations, have been applied to determine the energetics and properties of molecules relevant to this compound's chemical context nih.govacs.orgnih.govmit.edu. Semi-empirical methods, such as the AM1-SM2 model, have been used to compute solvation energetics nih.gov. Furthermore, advanced ab initio composite methods, like G3(MP2,CC) and CBS-QB3, have been employed to achieve high accuracy in calculating energies and properties, providing robust theoretical benchmarks acs.orgnih.govmit.edu. These calculations are instrumental in validating experimental findings and predicting molecular behavior under various conditions.

The investigation of reaction mechanisms and kinetics often involves the computation of Potential Energy Surfaces (PES) acs.orgnih.govmit.edursc.org. For molecules like this compound and in the context of polycyclic aromatic hydrocarbon (PAH) formation, PES computations help elucidate reaction pathways, identify transition states, and determine rate constants acs.orgnih.govmit.edursc.org. For example, studies have computed PESs for reactions involving ethynyl-substituted PAHs to understand processes such as methyl-loss or hydrogen atom elimination, providing barriers for specific transformations nih.govrsc.org. These detailed kinetic analyses, often integrated with experimental data, are crucial for understanding complex chemical processes in environments ranging from combustion flames to interstellar clouds acs.orgnih.govmit.edu.

Molecular Mechanics Simulations for Conformational Landscapes

Molecular mechanics (MM) simulations are a cornerstone of computational chemistry, offering insights into the three-dimensional structures and preferred conformations of molecules. These simulations employ force fields, which are sets of parameters describing the potential energy of a system as a function of its atomic coordinates. By exploring the potential energy surface, MM can predict stable conformers and their relative energies, providing a "conformational landscape." While direct, detailed studies focusing solely on the conformational landscape of isolated this compound using molecular mechanics are not extensively detailed in the provided literature snippets, MM principles are applied in broader computational studies of related systems. For instance, molecular mechanics calculations have been utilized in the study of polymers derived from ethynylnaphthalene monomers, modeling their conformational behavior mdpi.com. In broader computational chemistry contexts relevant to organic molecules, MM force fields like MMFF94, coupled with semi-empirical methods like MOPAC, are employed for initial geometric optimizations of aromatic compounds, laying the groundwork for more advanced theoretical analyses nih.gov. These techniques are fundamental for understanding how molecular structure dictates properties and reactivity.

Mass Spectrometric and Vibrational Spectroscopy Techniques

Mass spectrometry and vibrational spectroscopy are indispensable tools for identifying, characterizing, and elucidating the structures of chemical compounds. For this compound, these techniques have been crucial in its detection as a product in complex reaction systems and for understanding its intrinsic properties.

Vacuum Ultraviolet (VUV) Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS) is a powerful technique for identifying molecular species, particularly in complex mixtures or reaction product analyses. By using tunable VUV radiation, molecules can be ionized selectively based on their ionization energies, allowing for isomer-specific detection. This method has been instrumental in identifying this compound as a product in various chemical reactions, notably in studies investigating the formation of polycyclic aromatic hydrocarbons (PAHs) during combustion-like conditions rsc.orgrsc.orgosti.govresearchgate.netresearchgate.netuhmreactiondynamics.org.

In studies involving the reactions of naphthyl radicals with acetylene (B1199291) (C₂H₂), VUV-PI-TOF-MS has confirmed the formation of this compound (C₁₂H₈) rsc.orgrsc.orgosti.govresearchgate.netresearchgate.netuhmreactiondynamics.org. These experiments often probe reaction pathways such as the Hydrogen Abstraction/Acetylene Addition (HACA) mechanism, where this compound emerges as a significant product rsc.orgosti.govresearchgate.net. The technique allows for the determination of absolute photoionization cross-sections of aromatic hydrocarbons, including this compound, which aids in quantitative analysis nih.gov.

Table 1: Key Mass Spectrometric Identifications of this compound

| Compound | Molecular Formula | Mass-to-Charge Ratio (m/z) | Relevant Studies |

| This compound | C₁₂H₈ | 152 | uhmreactiondynamics.orgrsc.orguva.nlrsc.orgsemanticscholar.orgnih.govru.nlresearchgate.net |

| ¹³C Isotope | C¹³CH¹²C₁₁H₇ | 153 | rsc.org |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within molecules by detecting their characteristic vibrational modes. For this compound, the presence of the ethynyl (B1212043) group (-C≡CH) is strongly indicated by specific absorption bands. The triple bond stretch (C≡C) typically appears around 2100-2150 cm⁻¹, while the terminal ethynyl C-H stretch is observed near 3300 cm⁻¹ libretexts.org.

IR spectroscopy, often in conjunction with quantum chemical calculations, is vital for the structural elucidation of complexes involving this compound. For instance, studies characterizing metal complexes, such as those involving chromium (Cr) and cobalt (Co) with alkynyl ligands including 1- and this compound, utilize FT-IR spectroscopy to confirm the presence of characteristic functional groups and verify complex formation researchgate.netnsf.gov. Furthermore, mass-selected IR spectroscopy, particularly IR-UV action spectroscopy, has been employed to identify and structurally characterize reaction products, including this compound, by matching experimental vibrational spectra with calculated spectra of candidate molecules rsc.orgnih.govru.nlresearchgate.net. This approach allows for the determination of isomer ratios and the confirmation of molecular structures within complex mixtures.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Assignment | Relevant Studies |

| C≡C (Ethynyl triple bond) | ~2100–2150 | Stretch | libretexts.org |

| ≡C-H (Terminal ethynyl) | ~3300 | Stretch | |

| C-H (Aromatic) | ~3050–3100 | Stretch |

Vibrational spectroscopy plays a crucial role in the structural and isomeric characterization of molecular ions, which are often transient species generated in mass spectrometry experiments. Techniques such as Infrared Photodissociation (IRPD) spectroscopy, often coupled with mass spectrometry, allow for the interrogation of the vibrational modes of specific ions.

Research has employed vibrational spectroscopy to study the radical cations of isomers including this compound (2EN⁺) leidenuniv.nlrsc.org. In these studies, experimental IRMPD or IRPD spectra of ions like 2EN⁺ are recorded and compared with theoretically calculated harmonic or anharmonic vibrational spectra. Such comparisons, often involving fitting experimental spectra with combinations of calculated spectra of different isomers, are essential for definitively assigning structures to the observed ionic species leidenuniv.nlrsc.org. For example, studies have compared the experimental IR spectra of C₁₂H₈⁺ fragments with calculated spectra of isomers like 1-ethynylnaphthalene (B95080) cation (1-EN⁺) and this compound cation (2-EN⁺) to determine their presence and relative abundance rsc.org.

Compound List:

this compound

1-Ethynylnaphthalene

Acenaphthylene

Biphenyl

1-Naphthalenyl radical

2-Naphthalenyl radical

Acenaphthylene cation

1-Ethynylnaphthalene cation

this compound cation

Biphenylene

Dinaphthylpolyynes

Phenylacetylene

Diethynylbenzene

Diethynylnaphthalene

Phenylvinylacetylene

o-Ethynylstyrene

Cyano-naphthalenes

Cyano-derivatives of cyclopentadiene

Ethynyl-derivatives of cyclopentadiene

Cyano-derivatives of benzene

Ethynyl-derivatives of benzene

Phenyldiacetylene

Phenyltriacetylene

Diphenylacetylene

p-Terphenyl

Benzo rsc.organnulene

Pyrene

Vinylnaphthalene

1-Ethynylmethoxynaphthalene

2-Ethynylmethoxynaphthalene

Emerging Applications and Functional Materials Development

Building Blocks for Organic Electronic Materials

The extended π-conjugation and electron-rich nature of the naphthalene (B1677914) system, coupled with the electron-withdrawing and reactive ethynyl (B1212043) group, make 2-ethynylnaphthalene (B39655) an attractive precursor for organic electronic materials.

This compound serves as a valuable monomer for the synthesis of conjugated polymers. The ethynyl groups facilitate polymerization, often via transition-metal catalyzed reactions, leading to polymer backbones with extended π-conjugation. These polymers are of significant interest for semiconductor applications due to their charge transport capabilities. For instance, poly(this compound) (P2EN) has been synthesized, and its helical structure has been shown to be influenced by polymerization solvent, indicating control over polymer morphology and properties nih.gov. P2ENs are recognized for their thermal stability and potential as helical π-conjugated polymers due to strong π-stacking interactions between naphthalene rings nih.gov. Furthermore, derivatives like 2,6-diethynylnaphthalene, which possess a more extended conjugation, are theoretically predicted to have lower LUMO energy levels, making them suitable candidates for n-type organic field-effect transistors (OFETs) vulcanchem.com. The incorporation of ethynyl groups into naphthalene-based polymers generally lowers the LUMO energy, a critical characteristic for developing efficient n-type semiconductors vulcanchem.com. The precise arrangement and connectivity of aromatic pendants in these polymers are crucial for maintaining the conjugated structure and optimizing charge transport oup.comoup.com.

This compound is recognized as a fundamental building block for small molecule semiconductors and optoelectronic materials dakenchem.comchemscene.com. Its planar structure and extended π-system contribute to favorable intermolecular interactions, such as π-π stacking, which are essential for efficient charge transport in organic electronic devices like OFETs vulcanchem.comresearchgate.net. Naphthalene derivatives, in general, are widely utilized in optical and electronic materials due to their inherent optoelectronic properties rsc.org.

The integration of the this compound moiety into larger molecular frameworks can significantly enhance conjugation, thereby influencing the electronic and optical properties of the resulting materials rsc.org. For example, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives functionalized with ethynyl groups have been successfully incorporated into solution-processed OFET devices, exhibiting hole mobilities in the range of 10⁻¹ to 10⁻² cm²/V·s researchgate.net.

Furthermore, cyclometalated platinum(II) complexes featuring aromatic alkynyl ligands, including those derived from this compound, have demonstrated room-temperature phosphorescence and efficient singlet oxygen production ub.edu. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. Similarly, platinum-gold cluster complexes linked by bis(acetylide)naphthalene ligands, such as 2,6-bis(acetylide)naphthalene, exhibit strong phosphorescence, indicating their potential in optoelectronic devices acs.org.

Strategic Scaffolds in Medicinal Chemistry

The this compound scaffold offers a versatile platform for designing molecules with significant biological activity, particularly in the areas of enzyme inhibition and the development of fluorescent probes.

This compound (2EN) is well-established as a mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, a critical class of enzymes involved in drug metabolism and detoxification nih.govannualreviews.orgpsu.eduresearchgate.netnih.govacs.orgpsu.edu. 2EN exerts its inhibitory effect through a process where the enzyme metabolizes 2EN into a reactive intermediate, typically a ketene, which then covalently binds to the enzyme's active site, leading to irreversible inactivation nih.govannualreviews.org. This mechanism allows for potent and selective inhibition.

Research has demonstrated that 2EN exhibits both reversible binding and irreversible inactivation of CYP2B4, with the latter being dependent on prior metabolism researchgate.netnih.gov. Notably, 2EN shows selectivity, being a more potent inactivator of CYP2B4 compared to CYP2B5 psu.edu. Its ability to inhibit CYP1A2 has also been investigated acs.org. The development of this compound derivatives as activity-based protein probes (ABPPs) has further enabled the identification and profiling of specific P450 enzymes involved in crucial biological processes, such as pyrethroid metabolism in insects nih.govpnas.orgliverpool.ac.uk.

The inherent fluorescence properties of the naphthalene core, coupled with the reactive ethynyl group, make this compound an excellent starting point for creating fluorescent probes and modified nucleoside analogues scholaris.cathieme-connect.comacs.org. Derivatives of this compound have been synthesized and characterized for their photophysical behavior, exhibiting fluorescence emission that is sensitive to the surrounding microenvironment scholaris.ca. For instance, a this compound derivative showed varying fluorescence quantum yields in different solvents, suggesting its potential as an environmentally sensitive probe scholaris.ca.

More significantly, acyclic nucleoside analogues modified with the this compound moiety have been developed. These compounds are designed to probe biological systems, particularly DNA. For example, an acyclic this compound-modified 8-aza-3,7-dideaza-2′-deoxyadenosine has been shown to discriminate thymine (B56734) in DNA duplexes by altering its fluorescence emission, acting as a probe for the DNA minor groove environment thieme-connect.comacs.orgthieme-connect.comacs.org. Such modifications allow for the development of sophisticated tools for studying DNA-protein interactions and for creating diagnostic agents.

This compound has been integrated into various organometallic complexes, particularly those involving ruthenium nih.govacs.org. Diruthenium biscyclopentadienyl carbonyl complexes functionalized with this compound ligands have been synthesized and evaluated for their anticancer properties nih.gov. These complexes demonstrated significant cytotoxic activity against several cancer cell lines, comparable to or even exceeding that of cisplatin (B142131), and showed efficacy in overcoming cisplatin resistance nih.gov. The biological activity of these complexes is attributed to various mechanisms, including the induction of reactive oxygen species (ROS) and interactions with nucleic acids like DNA and RNA nih.gov. The synthesis of Cr(III) and Co(III) complexes with this compound ligands also points to broader potential applications in biological studies acs.org.

Data Tables

To illustrate the diverse properties and applications of this compound and its derivatives, the following data tables summarize key research findings:

Table 1: Electronic Properties of Naphthalene Derivatives

| Compound | LUMO (eV) | Electron Mobility (cm²/V·s) | Notes |

| 2,6-Diethynylnaphthalene | ~-3.5 (estimated) | N/A | Theoretical estimate vulcanchem.com |

| Naphthalene Diimide | -4.2 | 0.70 | vulcanchem.com |

| This compound | ~-3.1 | N/A | Estimated vulcanchem.com |

Note: Data from source vulcanchem.com is presented for context; direct use requires verification from other sources where possible.

Table 2: Photophysical Properties of this compound Derivatives

| Compound | Solvent | λ_abs (nm) | λ_Em (nm) | Φ_F | Notes |

| This compound derivative | Ethanol (B145695) | 318 | 371 | ~0.24 | scholaris.ca |

| This compound derivative | Dioxane | 318 | 371 | ~0.15 | scholaris.ca |

| This compound derivative | Water | 318 | 371 | ~0.01 | scholaris.ca |

Table 3: Biological Activity of Organometallic Complexes Incorporating this compound

| Complex Type | Target Cell Lines | Cytotoxicity Comparison | ROS Induction | DNA/RNA Interaction | Notes |

| Ru complexes with this compound | A549, SW480, A2780 | Comparable to cisplatin | Increased in some complexes | Selective for RNA in one case | Sensitive to cell line and complex structure nih.gov |

| Ru complexes with this compound | A2780cis | Overcame cisplatin resistance | Not specified | Not specified | Demonstrates efficacy against resistance nih.gov |

Table 4: Cytochrome P450 Inhibition Selectivity of this compound (2EN)

| Enzyme | Inhibition Type | Selectivity | Notes |

| CYP2B4 | Mechanism-based inactivation | Potent inactivator | Requires metabolism to reactive intermediate researchgate.netnih.gov |

| CYP2B4 | Reversible inhibition | Substrate-dependent | Inhibitory potential varies with substrate researchgate.netnih.gov |

| CYP2B5 | Mechanism-based inactivation | Less susceptible than CYP2B4 | Differences in active site may reduce susceptibility psu.edu |

| CYP1A2 | Mechanism-based inactivation | Potent inhibitor | Investigated as a potential inactivator acs.org |

Compound List

this compound

2,6-Diethynylnaphthalene

Poly(this compound) (P2EN)

Naphthalene Diimide

Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)

Ruthenium complexes (with this compound ligands)

Chromium(III) complexes (with this compound ligands)

Cobalt(III) complexes (with this compound ligands)

Platinum(II) complexes (with aromatic alkynyl ligands including those from this compound)

Platinum-gold cluster complexes (linked by bis(acetylide)naphthalene ligands)

8-Aza-3,7-dideaza-2′-deoxyadenosine (modified with this compound)

Q & A

Q. What are the optimized synthetic routes for 2-ethynylnaphthalene, and how are critical intermediates characterized?

The electrochemical Corey–Fuchs reaction enables selective synthesis of this compound from 2-(2,2-dibromovinyl)naphthalene via cathodic reduction. Key parameters include a working potential of −1.8 V (vs Ag/AgCl), tetrabutylammonium perchlorate as the electrolyte, and dichloromethane as the solvent, achieving yields >85% . Characterization requires NMR (¹H/¹³C), FT-IR for alkyne C≡C stretch (~2100 cm⁻¹), and mass spectrometry. Purity must be confirmed via HPLC (≥95%) with reference standards .

Q. How can researchers validate the structural identity of this compound in experimental settings?

For novel syntheses, provide:

- X-ray crystallography data for bond-length confirmation (C≡C: ~1.20 Å).

- Comparison with NIST reference spectra (IR, NMR, and GC-MS retention indices) .

- Thermogravimetric analysis (TGA) to assess decomposition patterns (decomposition onset ~250°C) . Known compounds require cross-referencing with prior literature (e.g., CAS registry data) .

Q. What are the foundational toxicological properties of this compound, and how are exposure thresholds determined?

Toxicological profiles prioritize acute exposure metrics (e.g., LD₅₀ in rodents) and chronic effects (e.g., carcinogenicity). Systematic reviews involve:

- Step 1 : Literature search (e.g., 720 studies screened, 566 cited) .

- Step 2 : Data extraction (dose-response, species-specific outcomes) .

- Step 3 : Risk of bias assessment via standardized questionnaires (e.g., randomization adequacy, outcome reporting) . Thresholds are derived from NOAEL/LOAEL values in controlled animal studies .

Advanced Research Questions

Q. How do contradictions in experimental data on this compound’s role in PAH formation arise, and how can they be resolved?

Kinetic studies show this compound forms C₁₄H₁₀ PAHs (e.g., phenanthrene) via HACA mechanisms in 2-naphthalenyl radical reactions with C₂H₂, contradicting earlier reports . Resolve discrepancies by:

Q. What computational methods best predict the thermochemical properties of this compound?

Hybrid DFT functionals (e.g., B3LYP with exact exchange terms) achieve <3 kcal/mol deviation in atomization energies and ionization potentials . Key steps:

Q. How can systematic reviews assess the confidence in toxicological evidence for this compound?

Use the Level of Evidence framework:

- High confidence : Studies with low risk of bias (e.g., adequate randomization, blinded outcome assessment) .

- Moderate confidence : Partial adherence to bias controls (e.g., incomplete allocation concealment) .

- Low confidence : Unreported outcomes or uncontrolled confounding factors . Meta-analyses integrate evidence, weighting studies by quality and relevance .

Methodological Guidance

Designing a study to investigate this compound’s reactivity in cross-coupling reactions:

- Independent variables : Catalyst type (Pd vs. Cu), solvent polarity, temperature.

- Dependent variables : Yield, regioselectivity (HPLC), side-product profiles (GC-MS).

- Controls : Blank reactions (no catalyst), reference substrates (e.g., phenylacetylene).

- Reporting : Follow Beilstein Journal guidelines—include raw spectral data in supplements and statistical error margins (±2σ) .

Addressing conflicting computational and experimental toxicity data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.